molecular formula C4H8Cl2 B1581248 1,2-Dichloro-2-methylpropane CAS No. 594-37-6

1,2-Dichloro-2-methylpropane

Cat. No.: B1581248
CAS No.: 594-37-6
M. Wt: 127.01 g/mol
InChI Key: JVHKSSIDGAUKGK-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-methylpropane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.
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Biological Activity

1,2-Dichloro-2-methylpropane (also known as 1,2-dichloroisobutane) is a chlorinated hydrocarbon with the chemical formula C4_4H8_8Cl2_2. This compound exhibits various biological activities, which are critical for understanding its safety, toxicity, and potential applications in environmental and health sciences.

  • Molecular Weight : 127.012 g/mol
  • CAS Registry Number : 594-37-6
  • IUPAC Name : this compound
  • Chemical Structure :
C4H8Cl2\text{C}_4\text{H}_8\text{Cl}_2

Biological Activity Overview

This compound has been studied for its biological effects, particularly in terms of toxicity and environmental impact. Key findings include:

  • Toxicity : It has been identified as toxic in various studies, with potential carcinogenic effects noted in animal models. The Ames test indicates it is mutagenic, suggesting a risk for genetic damage .
  • Metabolism : The compound undergoes metabolic processes that can lead to the formation of reactive intermediates. These metabolites can interact with cellular macromolecules, leading to cytotoxic effects .

Toxicological Data

The following table summarizes key toxicological data related to this compound:

ParameterValue
LD50 (oral, rat) 1.93 g/kg
Carcinogenicity Potentially carcinogenic
Mutagenicity (Ames Test) Positive
Biodegradability Not readily biodegradable

Case Studies

Several case studies have highlighted the biological implications of exposure to this compound:

  • Case Study on Acute Toxicity :
    • A study involving rats exposed to varying doses of the compound reported significant liver and kidney damage at higher concentrations. Histopathological examinations revealed necrosis and inflammation .
  • Environmental Impact Study :
    • Research conducted on the persistence of this compound in soil and water systems showed limited biodegradation, leading to concerns about long-term ecological effects. The compound was found to accumulate in the environment and pose risks to aquatic life .
  • Human Health Risk Assessment :
    • An assessment of occupational exposure among workers handling chlorinated solvents indicated increased incidences of respiratory issues and skin irritation linked to prolonged exposure to this compound .

The mechanism by which this compound exerts its toxic effects involves several pathways:

  • Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
  • DNA Damage : Metabolites formed during its biotransformation can bind covalently to DNA, resulting in mutations that may lead to cancer.

Scientific Research Applications

Synthesis and Chemical Reactions

1,2-Dichloro-2-methylpropane serves as an important intermediate in the synthesis of various chemicals. It is utilized in:

  • Production of Chlorinated Solvents : It acts as a precursor in the manufacturing of solvents like perchloroethylene and trichloroethylene, which are widely used in dry cleaning and degreasing .
  • Oxychlorination Reactions : Research indicates that this compound can undergo oxychlorination processes to produce valuable chlorinated products. Studies have shown that under acidic conditions (pH 3.5), it can yield products over extended reaction times .

Environmental Applications

The environmental impact of this compound has been a subject of study due to its potential as a pollutant:

  • Soil Fumigant : Historically, it was used as a soil fumigant to control pests and diseases in agricultural settings. However, many of these applications have been discontinued due to health concerns .
  • Contaminant Studies : Its presence in environmental samples has been linked to industrial activities, prompting research into its degradation pathways and ecological effects. Studies have indicated that it can be detected in groundwater and soil samples near industrial sites .

Biological Studies

Research has explored the toxicological effects of this compound on biological systems:

  • Toxicity Assessments : Animal studies have shown that exposure to this compound can lead to significant health issues, including carcinogenic effects. Notably, long-term studies indicated an increase in tumor incidences in rats exposed to high doses .
  • Mechanisms of Action : Investigations into its metabolic pathways reveal that it can lead to the formation of reactive intermediates that may interact with cellular macromolecules, contributing to its toxicity .

Case Study 1: Industrial Exposure

A study conducted on workers in a printing firm revealed a correlation between exposure to cleaning agents containing this compound and increased incidences of bile duct cancer. This prompted regulatory reviews and changes in safety protocols within the industry .

Case Study 2: Environmental Remediation

Research focused on the degradation of this compound in contaminated groundwater has shown promising results using bioremediation techniques. Microbial populations capable of degrading chlorinated hydrocarbons were identified, leading to potential strategies for cleaning contaminated sites .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 1,2-dichloro-2-methylpropane, and how can purity be ensured?

  • Methodological Answer : The compound is commonly synthesized via the reaction of 2-methylpropan-2-ol (tert-butanol) with hydrochloric acid under controlled conditions. Key variables include temperature (maintained at 20–25°C to avoid side reactions) and stoichiometric excess of HCl to drive the reaction to completion . Purification involves fractional distillation due to its boiling point of 107°C . Post-synthesis, gas chromatography (GC) or NMR analysis is recommended to confirm purity (>98% as per industrial standards) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structural isomers?

  • Methodological Answer : In ¹H NMR, two distinct proton environments are observed:

  • A singlet at ~1.6 ppm for the six equivalent methyl (-CH₃) protons.
  • A quartet at ~3.6 ppm for the two methylene (-CH₂Cl) protons adjacent to the electronegative chlorine atom .
    Integration ratios (6:2 or 3:1) and chemical shifts confirm the structure. ¹³C NMR further resolves the quaternary carbon (C-Cl) at ~70 ppm and methyl carbons at ~25 ppm. Cross-validation with IR spectroscopy (C-Cl stretch at 550–650 cm⁻¹) enhances structural certainty .

Advanced Research Questions

Q. What mechanisms explain the formation of this compound as a byproduct in oxidation reactions of tert-butyl ethers?

  • Methodological Answer : Under acidic conditions with chloride ions, tert-butyl ethers undergo oxidation via radical intermediates. Chloride acts as a nucleophile, attacking carbocation intermediates formed during ether cleavage. For example, in the presence of Cl⁻ and H⁺, 2-chloro-2-methylpropane forms via SN1 or SN2 pathways, depending on steric hindrance and solvent polarity. Kinetic studies using in situ Raman spectroscopy can track reaction progress, while GC-MS identifies byproducts .

Q. How should researchers design toxicological studies to evaluate the health risks of this compound?

  • Methodological Answer : Follow EPA/ATSDR frameworks for hazard identification:

  • In vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models (subchronic exposure at 50–200 mg/kg/day) assess acute toxicity .
  • Dose-response relationships are analyzed using benchmark dose modeling (BMD) software.
  • Epidemiological data from occupational exposures (e.g., solvent manufacturing workers) are cross-referenced with in silico QSAR predictions for carcinogenicity .

Q. How can contradictory data on the compound’s reactivity in substitution reactions be resolved?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., SN1 vs. SN2 dominance) arise from solvent polarity and steric effects. For example:

  • In polar aprotic solvents (DMF), SN2 mechanisms prevail, yielding inversion of configuration.
  • In polar protic solvents (ethanol), steric hindrance at the tertiary carbon favors SN1 pathways.
    Kinetic isotope effect (KIE) studies and computational modeling (DFT) clarify mechanistic pathways. Contradictory literature should be evaluated using meta-analysis frameworks, prioritizing peer-reviewed studies with controlled conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Use of explosion-proof equipment (per NFPA guidelines) due to its low flash point (15°C) .
  • Grounding containers to prevent static discharge .
  • Personal protective equipment (PPE): Nitrile gloves, face shields, and fume hoods with >100 ft/min airflow.
  • Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Preparation Methods

Preparation Methods of 1,2-Dichloro-2-methylpropane

Chlorination of 2-Methylpropene (Isobutylene)

The most common and industrially relevant method for preparing this compound involves the chlorination of 2-methylpropene. This process typically proceeds via an electrophilic addition of chlorine across the double bond of the alkene, resulting in the vicinal dichloride.

  • Reaction Conditions: Chlorine gas (Cl2) is introduced to 2-methylpropene under controlled conditions, often with UV light catalysis to initiate radical formation and promote addition rather than substitution or polymerization.
  • Mechanism: The reaction follows an electrophilic addition pathway where the double bond attacks chlorine, forming a chloronium ion intermediate, which is then attacked by a chloride ion to yield this compound.
  • Optimization: Control of temperature, chlorine concentration, and reaction time is critical to favor 1,2-addition and minimize by-products such as poly-chlorinated derivatives or rearranged chlorides.
  • Yield and Purification: After reaction completion, the mixture is typically washed with sodium bicarbonate to neutralize acidic by-products and dried over anhydrous magnesium sulfate. Redistillation is used to isolate the pure compound.
Parameter Typical Value/Condition
Reactants 2-Methylpropene, Chlorine gas
Catalyst/Initiator UV light or radical initiator
Temperature Ambient to slightly elevated (20–50 °C)
Reaction Time Minutes to hours depending on scale
Purification Washing with NaHCO3, drying (MgSO4), redistillation
Major By-products Poly-chlorinated isobutylene, rearranged chlorides

Acid-Catalyzed Oxychlorination of tert-Butyl Ethers

Another preparation route involves the acid-catalyzed oxychlorination of tert-butyl ethers such as ethyl tert-butyl ether (ETBE) or methyl tert-butyl ether (MTBE) in the presence of hydrochloric acid and hydrogen peroxide.

  • Reaction Conditions: Strongly acidic conditions (pH 1–3.5) and elevated temperatures (5–20 °C) facilitate the formation of this compound.
  • Mechanism: The reaction proceeds via protonation of the ether, followed by substitution and chlorination steps leading to the dichloride.
  • Kinetics: At pH 1, the formation is rapid, occurring within minutes, whereas at pH 3.5, the reaction requires several hours.
  • Applications: This method is relevant in industrial settings where tert-butyl ethers are used as fuel additives, and chlorinated derivatives are formed as by-products.

Hydrochlorination of 2-Chloro-2-methylpropane and Related Precursors

This compound can also be synthesized by further chlorination or substitution reactions starting from 2-chloro-2-methylpropane or related intermediates.

  • Example: In the presence of copper(I) chloride, copper(II) chloride, and sodium chloride at elevated temperatures (~150 °C), propylene can be converted to chlorinated derivatives including 1,2-dichloropropane analogs.
  • Experimental Data: In a Parr reactor experiment, a solution containing CuCl2, CuCl, and NaCl was heated under propylene pressure to 150 °C for 15 minutes, yielding measurable amounts of 1,2-dichloropropane and related compounds, indicating the feasibility of catalytic chlorination under these conditions.
Catalyst/Reagents CuCl2 (0.71 mol/kg), CuCl (0.71 mol/kg), NaCl (2.76 mol/kg)
Temperature 150 °C
Pressure Propylene pressure
Reaction Time 15 minutes
Products 1,2-Dichloropropane (15.6 μmol), isopropanol (1087 μmol), acetone (18.8 μmol), isopropyl chloride (80.1 μmol)

Carbonylation and Hydrolysis Routes (Indirect Synthesis)

Advanced synthetic routes involve the use of this compound as an intermediate in the synthesis of other compounds such as chloropivalic acid.

  • Patent Example: Reaction of this compound with water, hydrogen fluoride, and carbon monoxide under high pressure and controlled temperature yields chloropivalic acid with high conversion rates (up to 90% by gas chromatography analysis).
  • Conditions: Autoclave or high-pressure reactor setups with temperatures ranging from 0 °C to 66 °C and pressures up to 950 atmospheres.
  • Workup: After reaction, organic layers are separated, washed, dried, and purified by distillation.
Parameter Value/Condition
Reactants This compound, H2O, HF, CO
Temperature 0–66 °C
Pressure 100–950 atm
Reaction Time 1–15.5 hours
Yield Up to 94% chloropivalic acid

Analysis of Preparation Methods

Efficiency and Yield

  • The chlorination of 2-methylpropene under UV light is efficient and scalable, providing high yields of this compound with manageable by-products.
  • Acid-catalyzed oxychlorination offers rapid synthesis but requires careful pH and temperature control to optimize yield and minimize side reactions.
  • Catalytic chlorination using copper salts under pressure is effective for related chloropropane compounds but may require further optimization for this compound specifically.
  • High-pressure carbonylation and hydrolysis routes are more complex and suited for producing downstream products rather than the dichloride itself.

Mechanistic Insights

  • Electrophilic addition of chlorine to alkenes is the fundamental mechanism for direct synthesis.
  • Acid catalysis enhances leaving group ability and promotes substitution reactions.
  • Radical initiation (via UV light) favors controlled addition rather than polymerization.
  • Steric hindrance from the methyl substituent influences regioselectivity and reaction rates.

Purification and Characterization

  • Purification typically involves aqueous washing to remove acidic impurities, drying over anhydrous salts, and distillation.
  • Gas chromatography coupled with mass spectrometry (GC-MS) is standard for analyzing product composition and purity.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Summary Table of Preparation Methods

Method Reactants/Conditions Yield (%) Notes
Chlorination of 2-methylpropene Cl2 gas, UV light, ambient temperature High (not specified) Direct, scalable, requires control of Cl2
Acid-Catalyzed Oxychlorination tert-Butyl ethers, HCl, H2O2, pH 1–3.5, 5–20 °C Rapid formation at pH 1 Industrial relevance, pH-dependent kinetics
Catalytic Chlorination (Cu salts) CuCl2, CuCl, NaCl, 150 °C, propylene pressure Moderate (μmol scale) Experimental, requires optimization
Carbonylation/Hydrolysis This compound, H2O, HF, CO, high pressure Up to 94 (for chloropivalic acid) Indirect, complex, for derivative synthesis

Properties

IUPAC Name

1,2-dichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPNDCHKFIHPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870661
Record name 1,2-Dichloro-2-methylpropane
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Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-37-6, 27177-44-2
Record name 1,2-Dichloro-2-methylpropane
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Record name Propane, dichloro-2-methyl-
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Record name 1,2-DICHLORO-2-METHYLPROPANE
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Record name 1,2-Dichloro-2-methylpropane
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Record name 1,2-dichloro-2-methylpropane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2-Dichloro-2-methylpropane
1,2-Dichloro-2-methylpropane
1,2-Dichloro-2-methylpropane
1,2-Dichloro-2-methylpropane
1,2-Dichloro-2-methylpropane
1,2-Dichloro-2-methylpropane

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